molecular formula C9H4F3N3O B1467272 1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1498500-73-4

1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467272
CAS No.: 1498500-73-4
M. Wt: 227.14 g/mol
InChI Key: QWXFCEIIGFWSAJ-UHFFFAOYSA-N
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Description

1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluorophenyl group in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The starting materials, 2,4,5-trifluorophenyl azide and an appropriate alkyne, are reacted under mild conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of 1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: Formation of 1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: Formation of various substituted triazole derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(2,4,5-trichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Uniqueness

1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly affects its electronic properties and reactivity. This makes it more hydrophobic and enhances its ability to participate in specific chemical reactions compared to its difluorinated or chlorinated counterparts.

Properties

IUPAC Name

1-(2,4,5-trifluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O/c10-6-1-8(12)9(2-7(6)11)15-3-5(4-16)13-14-15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXFCEIIGFWSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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